molecular formula C17H24BrNO6 B10798907 Scopolamine N-oxide hydrobromide monohydrate

Scopolamine N-oxide hydrobromide monohydrate

Cat. No.: B10798907
M. Wt: 418.3 g/mol
InChI Key: ZBDORMJJJXFHMZ-UHFFFAOYSA-N
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Description

Scopolamine N-oxide hydrobromide monohydrate is a derivative of scopolamine, a tropane alkaloid found in various plants of the Solanaceae family. This compound is known for its anticholinergic properties, which means it can block the action of the neurotransmitter acetylcholine in the central and peripheral nervous systems. This compound is often used in scientific research to study the binding characteristics of muscarinic cholinergic receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Scopolamine N-oxide hydrobromide monohydrate typically involves the oxidation of scopolamine. One common method is the oxidation of scopolamine using hydrogen peroxide in ethanol. This reaction results in the formation of Scopolamine N-oxide, which is then treated with hydrobromic acid to form the hydrobromide salt. The final product is crystallized as a monohydrate .

Industrial Production Methods

In industrial settings, the production of this compound can be enhanced using magnetic field-induced crystallization. This method involves the salifying crystallization of scopolamine, followed by treatment with a magnetic field to promote nucleation and crystal growth. This approach has been shown to increase the purity and recovery rate of the final product .

Chemical Reactions Analysis

Types of Reactions

Scopolamine N-oxide hydrobromide monohydrate undergoes various chemical reactions, including:

    Oxidation: The initial formation of Scopolamine N-oxide involves the oxidation of scopolamine.

    Substitution: The conversion to the hydrobromide salt involves a substitution reaction with hydrobromic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in ethanol is commonly used for the oxidation of scopolamine.

    Substitution: Hydrobromic acid is used to form the hydrobromide salt.

Major Products Formed

Scientific Research Applications

Scopolamine N-oxide hydrobromide monohydrate is widely used in scientific research due to its ability to interact with muscarinic cholinergic receptors. Some of its applications include:

Mechanism of Action

Scopolamine N-oxide hydrobromide monohydrate acts as a non-selective competitive inhibitor of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it prevents the action of acetylcholine, leading to various physiological effects. The compound primarily targets the M1-M5 subtypes of muscarinic receptors, with weaker inhibition of the M5 subtype. This inhibition results in anticholinergic effects, such as reduced secretion of bodily fluids, relaxation of smooth muscles, and central nervous system depression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Scopolamine N-oxide hydrobromide monohydrate is unique due to its specific oxidation state and the presence of the hydrobromide salt. These characteristics influence its binding affinity and selectivity for muscarinic receptors, making it a valuable tool in research focused on cholinergic systems.

Properties

Molecular Formula

C17H24BrNO6

Molecular Weight

418.3 g/mol

IUPAC Name

(9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrate;hydrobromide

InChI

InChI=1S/C17H21NO5.BrH.H2O/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10;;/h2-6,11-16,19H,7-9H2,1H3;1H;1H2

InChI Key

ZBDORMJJJXFHMZ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].O.Br

Origin of Product

United States

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